molecular formula C19H23N3O B2714922 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide CAS No. 1444155-57-0

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide

Cat. No.: B2714922
CAS No.: 1444155-57-0
M. Wt: 309.413
InChI Key: KXPPUZFSTZLVKU-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide is a synthetic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.41 g/mol . This chemical features a unique structure combining an adamantane moiety with a 1H-indazole ring system via an acetamide linker . The rigid, lipophilic adamantyl group is known to enhance a compound's ability to fit into hydrophobic pockets of biological targets, which can improve binding affinity and metabolic stability . Researchers are increasingly interested in such adamantane derivatives for their potential as enzyme inhibitors and probes for biological systems . The specific indazole component is a privileged structure in medicinal chemistry, often associated with various pharmacological activities. As such, this compound serves as a valuable intermediate or building block (building block) in organic synthesis and medicinal chemistry research, particularly in the design and development of novel bioactive molecules. It is also a key reference standard in analytical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-(1H-indazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-17(20-18-15-3-1-2-4-16(15)21-22-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPPUZFSTZLVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Indazole Synthesis: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling Reaction: The adamantane derivative is then coupled with the indazole ring via an acetamide linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides structural stability and lipophilicity, facilitating membrane penetration. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetamide linkage serves as a flexible connector, allowing the compound to adopt conformations that enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents IC50 (μM) Biological Activity Mechanism of Action Reference
2-(Adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide Indazole Adamantane, acetamide N/A Hypothesized anticancer/antimicrobial Likely caspase-mediated apoptosis
Compound 5r (Indole-based) Indole Adamantane, N-4-fluorobenzyl 10.56 ± 1.14 (HepG2) Anticancer (HepG2 selective) Caspase-8/3 activation, PARP cleavage
N-(6-Methoxy-benzothiazol-2-yl)-adamantane acetamide Benzothiazole Methoxy-benzothiazole, adamantane N/A Structural/anticancer candidate Planar conformation enhances binding
N-(3-Hydroxy-5,7-dimethyladamantyl)-benzisothiazolyl acetamide Benzoisothiazole Hydroxy-dimethyladamantane N/A Sortase A inhibitor (S. aureus) Competitive enzyme inhibition
N-(4-Fluorobenzyl)-adamantane-indolyl acetamide Indole 4-Fluorobenzyl, adamantane N/A Synthetic cannabinoid receptor modulation Receptor binding/analgesic effects

Pharmacological and Mechanistic Insights

  • Selectivity : Indole-based compound 5r shows >10-fold selectivity for HepG2 (liver cancer) over HeLa and MCF-7 cells, attributed to adamantane’s lipophilicity and fluorobenzyl’s electronic effects .
  • Apoptosis Induction : Caspase-8/3 activation and PARP cleavage are hallmarks of adamantane-indole derivatives, suggesting intrinsic apoptotic pathways . The indazole variant may share this mechanism but requires validation.
  • Enzyme Inhibition : Adamantane-benzisothiazole derivatives inhibit Staphylococcus aureus sortase A by mimicking the natural substrate’s transition state, with Ki values in the low micromolar range .

Structural and Conformational Analysis

  • Planarity : Benzothiazole derivatives exhibit near-planar acetamide moieties (r.m.s. deviation <0.1 Å), facilitating interactions with hydrophobic enzyme pockets . Indazole’s fused aromatic system may offer similar advantages.
  • Adamantane Positioning : In crystal structures, adamantane adopts a gauche conformation relative to the acetamide group, minimizing steric hindrance and optimizing binding .

Biological Activity

2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide is a compound featuring an adamantane core linked to an indazole moiety, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antiparasitic, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This molecular structure suggests potential interactions with various biological targets due to the presence of both hydrophobic (adamantane) and heterocyclic (indazole) components.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to indazole derivatives. For instance, compounds with similar structures have shown inhibitory effects against several viruses, including influenza and hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes.

Table 1: Summary of Antiviral Activity of Related Compounds

CompoundVirus TargetIC50 (µM)CC50 (µM)Selectivity Index
This compoundHCVNot reportedNot reportedNot reported
Pyrazino[1,2-a]indole derivativesInfluenza A Virus4.5173.78
Flutimide analogsHCV6.0162.67

The selectivity index is calculated as SI=CC50IC50\text{SI}=\frac{\text{CC50}}{\text{IC50}}, which indicates the therapeutic window of the compound.

Antiparasitic Activity

In vitro studies have demonstrated that certain adamantane derivatives exhibit significant antiparasitic activity. For example, compounds structurally similar to this compound have been tested against Plasmodium falciparum and Trypanosoma brucei, showing promising results.

Table 2: Antiparasitic Activity Results

CompoundParasite TargetIC50 (µM)CC50 (µM)
This compoundPlasmodium falciparumNot reportedNot reported
Allicin derivativesEntamoeba histolytica1.47>200

The effectiveness of these compounds is often assessed through their IC50 values, which indicate the concentration required to inhibit 50% of the parasite's activity.

Case Studies

A notable study focused on the synthesis and evaluation of various adamantane derivatives for their biological activities. The study found that modifications in the indazole structure significantly influenced the biological activity profiles, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

Case Study: Synthesis and Evaluation

In a recent investigation, researchers synthesized a series of indazole-based compounds and evaluated their antiviral and antiparasitic activities. The results indicated that certain substitutions on the indazole ring enhanced both antiviral potency against HCV and reduced cytotoxicity in mammalian cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(adamantan-1-yl)-N-(1H-indazol-3-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between adamantane-containing acetyl derivatives and indazole amines. For example, 1-(adamantylacetyl)-imidazole intermediates can react with indazole derivatives under reflux in chloroform or ethanol, achieving yields of ~20–51% . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. chloroform), and stoichiometric ratios of reactants. Purification via recrystallization (e.g., 80% ethanol) or column chromatography is critical to isolate the product from byproducts like unreacted amines or adamantane precursors .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spatial arrangement of the adamantane and indazole moieties, revealing intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) that stabilize the crystal lattice .
  • NMR spectroscopy : Key signals include adamantane protons (δ 1.5–2.0 ppm as multiplet) and indazole NH/aromatic protons (δ 7.0–8.0 ppm). 13C^{13}\text{C} NMR confirms carbonyl (C=O, ~166 ppm) and quaternary adamantane carbons .
  • HRMS (ESI) : Validates the molecular formula (e.g., [M+H]+^+ at m/z 413.6 for C20_{20}H24_{24}N2_2O2_2S derivatives) .

Q. What spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1668 cm1^{-1}, N–H bend at ~3178 cm1^{-1}) .
  • HPLC-MS : Monitors reaction progress and detects impurities during stepwise synthesis (e.g., unreacted 6-methoxybenzothiazol-2-amine) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-indazole acetamide derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} or MIC values (e.g., 6.2 µM vs. 1.3 µg/mL in Staphylococcus aureus assays) may arise from variations in assay conditions (e.g., bacterial strain, substrate concentration) or compound purity. To reconcile

  • Standardize assays : Use validated protocols (e.g., CLSI guidelines) and include positive controls (e.g., vancomycin for antibacterial studies) .
  • Replicate syntheses : Ensure batch-to-batch consistency via NMR and HPLC-MS .
  • Statistical analysis : Apply ANOVA or t-tests to compare datasets from independent studies .

Q. What structural features of this compound influence its binding to biological targets?

  • Methodological Answer :

  • Adamantane moiety : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Its rigid cage structure may stabilize hydrophobic interactions with enzyme pockets (e.g., Sortase A in S. aureus) .
  • Indazole core : Acts as a hydrogen bond donor/acceptor, critical for binding to active sites (e.g., benzothiazole derivatives in kinase inhibition) .
  • Acetamide linker : Facilitates conformational flexibility, allowing adaptation to target steric constraints .

Q. How can the anti-bacterial activity of this compound be enhanced through structural modifications?

  • Methodological Answer :

  • Functional group substitution : Replace methoxy groups on the benzothiazole ring with electron-withdrawing groups (e.g., -NO2_2) to increase electrophilicity and target binding .
  • Hybrid derivatives : Conjugate with fluoroquinolones (e.g., ciprofloxacin) to synergize DNA gyrase inhibition and adamantane-mediated membrane disruption .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) to improve solubility and bioavailability .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Simulate binding to Sortase A (PDB: 1T2W) to identify key residues (e.g., Arg198^{198}, Cys184^{184}) for interaction .
  • ADMET prediction (SwissADME) : Estimate logP (2.8–3.5), BBB permeability (low), and CYP450 inhibition risk .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

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